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molecular formula C10H8ClNO2 B1642695 (2-(4-Chlorophenyl)oxazol-4-yl)methanol CAS No. 22087-22-5

(2-(4-Chlorophenyl)oxazol-4-yl)methanol

Cat. No. B1642695
M. Wt: 209.63 g/mol
InChI Key: OAHOGFAVNUIRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09205077B2

Procedure details

6 g (26.307 mmol) of 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole were heated under reflux in 526 ml (52.613 mmol) of 0.1 N aqueous sodium hydroxide solution for 3 h. The mixture was then cooled to room temperature, and the precipitated solid was filtered off, washed with 0.1N aqueous sodium hydroxide solution and dried under high vacuum. This gave 4.79 g (85% of theory) of the target compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
526 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[O:6][CH:7]=1.[OH-:15].[Na+]>>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[O:6][CH:7]=[C:3]([CH2:2][OH:15])[N:4]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClCC=1N=C(OC1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
526 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with 0.1N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1OC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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